molecular formula C23H38O4 B3025994 Norhyodeoxycholic acid

Norhyodeoxycholic acid

カタログ番号: B3025994
分子量: 378.5 g/mol
InChIキー: ZBAVIUQLFUYWMT-NNUWNQTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ノルヒオデオキシコール酸は、ヒオデオキシコール酸の合成胆汁酸誘導体です。 これは、化学式C23H38O4および分子量378.6 g / molの胆汁酸化合物です 。この化合物は、他の胆汁酸誘導体の合成における中間体としての役割で知られており、さまざまな科学研究アプリケーションで使用されてきました。

作用機序

ノルヒオデオキシコール酸の作用機序には、胆汁酸受容体および胆汁酸代謝に関与する酵素との相互作用が含まれます。 これは、これらの受容体と酵素の活性を調節し、胆汁酸の組成と代謝の変化につながります 分子標的は、胆汁酸輸送体と、胆汁酸合成と代謝に関連する遺伝子発現を調節する核受容体です .

類似化合物:

    ヒオデオキシコール酸: ノルヒオデオキシコール酸の前駆体であり、同様の化学的性質を持っています。

    ウルソデオキシコール酸: 肝臓病の治療に用いられる別の胆汁酸誘導体です。

    ケノデオキシコール酸: 胆汁酸代謝に関与する主要な胆汁酸.

独自性: ノルヒオデオキシコール酸は、その特定の構造修飾により、独自の生化学的特性と潜在的な治療アプリケーションを提供し、ユニークです。 他の胆汁酸誘導体の合成における中間体として作用する能力は、研究と産業の両方の文脈において価値があります .

準備方法

合成経路と反応条件: ノルヒオデオキシコール酸は、ヒオデオキシコール酸の化学的修飾によって合成できます。 合成には、7β-ヒドロキシ基の脱水素化と6β-ヒドロキシ基の6α-ヒドロキシ基へのエピメリ化が含まれます 。反応条件には通常、これらの変換を促進するための特定の酵素または化学試薬の使用が含まれます。

工業生産方法: ノルヒオデオキシコール酸の工業生産には、ヒオデオキシコール酸誘導体の大量合成が含まれます。 このプロセスには、高純度と収率を確保するための高度な化学合成技術と精製方法の使用が含まれます .

化学反応の分析

反応の種類: ノルヒオデオキシコール酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、ノルヒオデオキシコール酸のさまざまなヒドロキシル化および脱水素化誘導体が含まれます .

4. 科学研究アプリケーション

ノルヒオデオキシコール酸には、次のようないくつかの科学研究アプリケーションがあります。

    化学: 他の胆汁酸誘導体の合成における中間体として使用されます。

    生物学: 胆汁酸代謝における役割とその細胞プロセスへの影響が研究されています。

    医学: 肝臓病や代謝性疾患の治療における潜在的な治療効果について調査されています。

    産業: 合成胆汁酸および関連化合物の製造に使用されます.

科学的研究の応用

Cholestatic Liver Diseases

NorUDCA has been primarily investigated for its role in treating cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC). Clinical studies have shown that norUDCA can improve liver biochemistry and histology in patients with these conditions.

Disease Study Findings
Primary Biliary CholangitisA randomized controlled trial demonstrated significant improvements in serum alkaline phosphatase levels in patients treated with norUDCA compared to placebo.
Primary Sclerosing CholangitisObservational studies indicated that norUDCA may stabilize liver function and reduce disease progression in PSC patients.

Gallstone Disease

NorUDCA has also shown promise in the treatment of cholesterol gallstones. Its ability to dissolve gallstones has been attributed to its choleretic effects and modification of the bile acid pool.

Application Mechanism
Gallstone DissolutionNorUDCA alters the composition of bile, decreasing cholesterol saturation and promoting gallstone dissolution.

Case Studies

Several case studies have highlighted the efficacy of norUDCA in clinical practice:

  • Case Study on PBC : A 2022 study followed 50 patients with PBC treated with norUDCA for 12 months. Results showed a 40% reduction in alkaline phosphatase levels and improved quality of life scores.
  • Case Study on PSC : In a cohort of 30 PSC patients, treatment with norUDCA resulted in stabilization of liver function tests over a two-year follow-up period, suggesting a potential role in long-term management.

類似化合物との比較

    Hyodeoxycholic Acid: A precursor to norhyodeoxycholic acid with similar chemical properties.

    Ursodeoxycholic Acid: Another bile acid derivative with therapeutic applications in liver diseases.

    Chenodeoxycholic Acid: A primary bile acid involved in bile acid metabolism.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to act as an intermediate in the synthesis of other bile acid derivatives makes it valuable in both research and industrial contexts .

生物活性

Norhyodeoxycholic acid (norUDCA) is a bile acid derivative that has garnered attention for its potential therapeutic applications, particularly in liver diseases. This article explores the biological activity of norUDCA, including its mechanisms of action, effects on liver function, and relevant case studies.

1. Chemical Structure and Properties

This compound is a derivative of ursodeoxycholic acid (UDCA), characterized by the absence of a hydroxyl group at the C-7 position. This structural modification affects its biological properties, making it distinct from UDCA.

NorUDCA exhibits several biological activities that contribute to its therapeutic potential:

  • Choleretic Effects : NorUDCA enhances bile acid flow and promotes the secretion of bile acids, which is crucial in managing cholestatic liver diseases .
  • Hepatoprotective Properties : Similar to UDCA, norUDCA appears to exhibit hepatoprotective effects by reducing apoptosis in hepatocytes and modulating inflammatory responses .
  • Immunomodulation : NorUDCA may influence immune responses by altering the expression of major histocompatibility complex (MHC) class I antigens in liver cells, potentially providing benefits in autoimmune liver diseases .

3.1. Cholestatic Liver Diseases

NorUDCA has shown promise in treating cholestatic liver diseases, where bile flow is impaired. It helps restore normal bile acid levels and reduces liver inflammation.

3.2. Case Studies

Several case studies have documented the effects of norUDCA on patients with liver conditions:

  • Case Study 1 : A patient with primary biliary cholangitis treated with norUDCA exhibited significant improvements in liver function tests and a reduction in serum bilirubin levels.
  • Case Study 2 : In a cohort study involving patients with non-alcoholic fatty liver disease (NAFLD), administration of norUDCA resulted in reduced hepatic steatosis and improved insulin sensitivity.

4.1. Clinical Trials

Recent clinical trials have evaluated the efficacy of norUDCA:

Study TypeSample SizeTreatment DurationOutcome
Randomized Controlled Trial100 patients12 monthsSignificant reduction in ALT and AST levels
Open-label Study50 patients6 monthsImproved quality of life scores

These studies indicate that norUDCA may be effective in improving liver function and patient-reported outcomes.

4.2. Mechanistic Studies

Research has elucidated the mechanisms through which norUDCA exerts its effects:

  • Bile Acid Receptor Activation : NorUDCA acts as a partial agonist at the farnesoid X receptor (FXR), which plays a critical role in bile acid homeostasis and lipid metabolism .
  • Reduction of Inflammatory Cytokines : Studies have shown that norUDCA can lower levels of pro-inflammatory cytokines in liver tissues, suggesting a role in mitigating liver inflammation .

5. Conclusion

This compound represents a promising therapeutic agent for various liver diseases due to its choleretic, hepatoprotective, and immunomodulatory properties. Ongoing research is essential to fully understand its mechanisms and optimize its clinical application.

特性

IUPAC Name

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVIUQLFUYWMT-NNUWNQTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norhyodeoxycholic acid
Reactant of Route 2
Norhyodeoxycholic acid
Reactant of Route 3
Norhyodeoxycholic acid
Reactant of Route 4
Norhyodeoxycholic acid
Reactant of Route 5
Norhyodeoxycholic acid
Reactant of Route 6
Norhyodeoxycholic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。